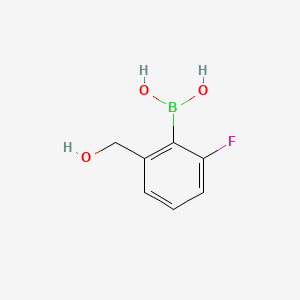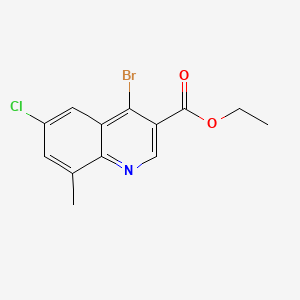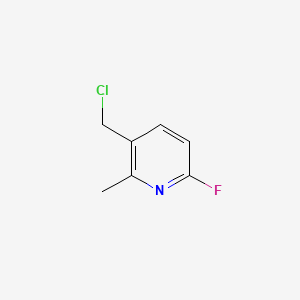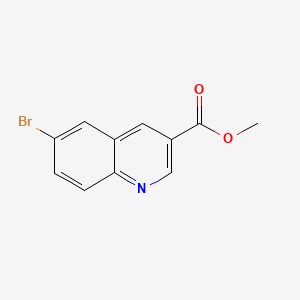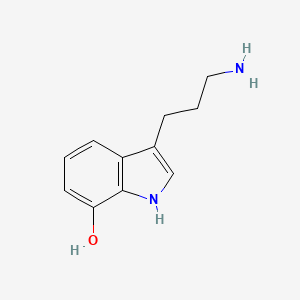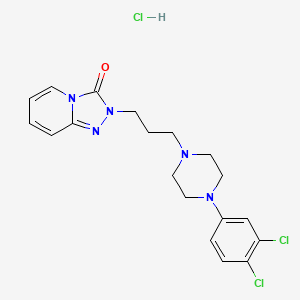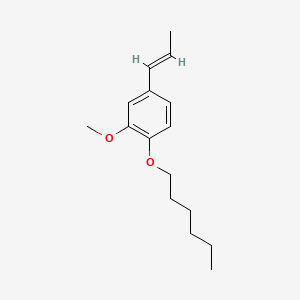
Hexyl iso-eugenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl iso-eugenol is an organic compound belonging to the class of phenylpropanoids. It is a derivative of eugenol, which is a major component of clove essential oil. This compound is known for its pleasant floral scent and is widely used in the fragrance industry. It is also utilized in various applications due to its antimicrobial and antioxidant properties .
準備方法
Synthetic Routes and Reaction Conditions: Hexyl iso-eugenol can be synthesized through the alkylation of iso-eugenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process, and advanced purification techniques such as chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions: Hexyl iso-eugenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield this compound alcohol. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrobromic acid in acetic acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: this compound alcohol.
Substitution: Brominated derivatives.
科学的研究の応用
Hexyl iso-eugenol has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Studied for its potential anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances, cosmetics, and personal care products due to its pleasant scent and stability
作用機序
The mechanism of action of hexyl iso-eugenol involves its interaction with cellular membranes and enzymes. It exerts its antimicrobial effects by disrupting the integrity of microbial cell membranes, leading to cell lysis. Additionally, this compound can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .
類似化合物との比較
Hexyl iso-eugenol is similar to other eugenol derivatives such as:
Eugenol: The parent compound, known for its strong antimicrobial and antioxidant properties.
Iso-eugenol: A structural isomer with similar applications in the fragrance industry.
Methyl eugenol: Another derivative used in perfumery and as a flavoring agent.
Uniqueness of this compound: this compound stands out due to its longer alkyl chain, which imparts a unique floral scent and enhances its lipophilicity. This makes it particularly valuable in the formulation of long-lasting fragrances and in applications where enhanced membrane interaction is desired .
特性
IUPAC Name |
1-hexoxy-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-4-6-7-8-12-18-15-11-10-14(9-5-2)13-16(15)17-3/h5,9-11,13H,4,6-8,12H2,1-3H3/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZVOANSIGANES-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B577832.png)


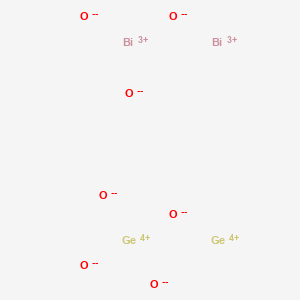
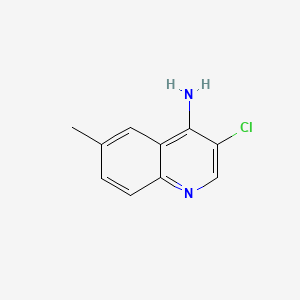

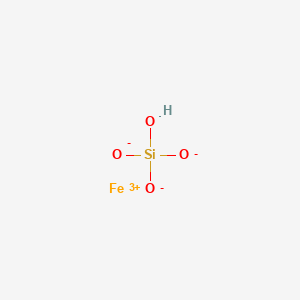
![6-Bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B577843.png)
